molecular formula C16H23NO2S B5546123 (3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol

Cat. No. B5546123
M. Wt: 293.4 g/mol
InChI Key: PLKMKNUECUKOEE-WBMJQRKESA-N
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Description

Synthesis Analysis

The synthesis of closely related piperidine derivatives involves multi-step chemical reactions, including condensation, substitution, and reduction processes. Schmitt et al. (2013) detailed the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols, showcasing methods to control stereochemistry at the C3-C4 positions, which could be analogous to synthesizing the subject compound (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions. For example, Khan et al. (2013) provided insights into the crystal and molecular structure of a piperidine derivative, noting the presence of hydrogen bonding and C-H…π interactions, which are essential for the stability and conformation of such molecules (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including nucleophilic substitutions and redox reactions, influenced by their functional groups and stereochemistry. The presence of a methylthio group, as specified in the compound of interest, could affect its reactivity towards electrophiles and nucleophiles, potentially impacting its synthetic utility and biological activity.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined experimentally. These properties are influenced by the molecule's geometry, intermolecular forces, and the presence of specific functional groups. For instance, Naveen et al. (2015) discussed the crystalline structure and physical characteristics of a piperidine sulfonyl derivative, highlighting the role of inter- and intramolecular hydrogen bonds in determining its physical state (Naveen et al., 2015).

Scientific Research Applications

Aromatase Inhibitors and Breast Cancer Treatment

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol's applications in scientific research primarily involve its role in the development of aromatase inhibitors. Aromatase inhibitors are a class of drugs used in the treatment of breast cancer in postmenopausal women. One study focused on the synthesis and biological evaluation of various 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds, including derivatives similar to the mentioned chemical, showed significant inhibition of human placental aromatase, which is crucial for breast cancer treatment. The most active derivative in this study exhibited a 93-fold stronger inhibition than aminoglutethimide, a drug used for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis and Molecular Structure Studies

Another aspect of scientific research involving this compound is related to its synthesis and molecular structure analysis. For example, the synthesis and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, were reported. This study detailed the crystal and molecular structure, showing how the molecules form H-bonded dimers in the crystal lattice held together by C-H...π and C-H...O interactions (Khan et al., 2013).

Antioxidant Potency

Research has also explored the antioxidant potential of similar piperidin-4-one compounds. A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, synthesized via a modified Mannich condensation, revealed interesting NMR results and verified the molecule's antioxidant efficacy using DPPH and ABTS methods. This points to potential applications in areas requiring antioxidant properties (Dineshkumar & Parthiban, 2022).

HIV-1 Inhibition

In the field of virology, related compounds have been studied for their potential in inhibiting HIV-1. One study discovered a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, indicating possible applications in developing treatments for HIV (Imamura et al., 2006).

Antimycobacterial Activity

The antimycobacterial activity of spiro-piperidin-4-ones synthesized via an atom-economic and stereoselective method was also explored. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Kumar et al., 2008).

Antihypertensive Activity

Additionally, research on 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are structurally related, showed notable antihypertensive activity, suggesting potential therapeutic applications in hypertension (Evans et al., 1983).

properties

IUPAC Name

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-12-11-17(9-8-16(12,2)19)15(18)10-13-4-6-14(20-3)7-5-13/h4-7,12,19H,8-11H2,1-3H3/t12-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKMKNUECUKOEE-WBMJQRKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol

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